
2,2-Difluoro-2-(1-isobutyl-1H-pyrazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid is an organic compound that features a pyrazole ring substituted with a difluoroacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with difluoroacetic acid or its derivatives under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve high yields and purity. For instance, the use of anhydrous conditions and inert atmosphere can be crucial to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety to a difluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism by which 2,2-difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroacetic acid moiety can form strong hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound has a similar difluoroacetic acid moiety but with a fluorosulfonyl group, which can alter its reactivity and applications.
2,2-Difluoro-2-(trifluoromethyl)acetic acid:
Uniqueness
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluoroacetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H12F2N2O2 |
|---|---|
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
2,2-difluoro-2-[1-(2-methylpropyl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C9H12F2N2O2/c1-6(2)4-13-5-7(3-12-13)9(10,11)8(14)15/h3,5-6H,4H2,1-2H3,(H,14,15) |
Clave InChI |
HIMYKKHTNUYRTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C=N1)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


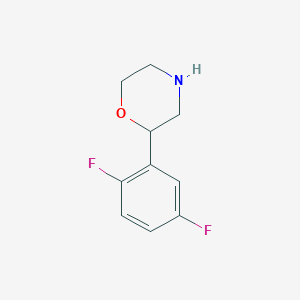
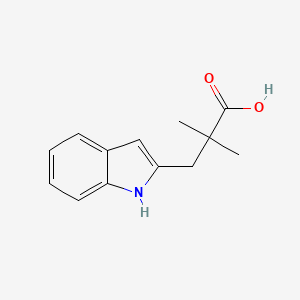
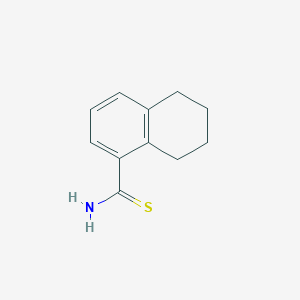
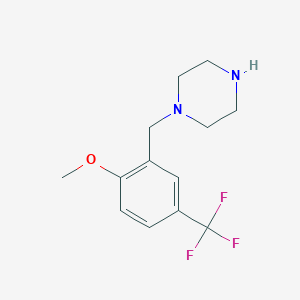

![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)



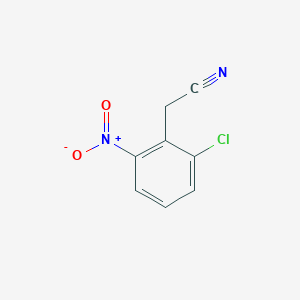
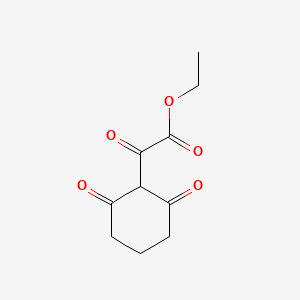
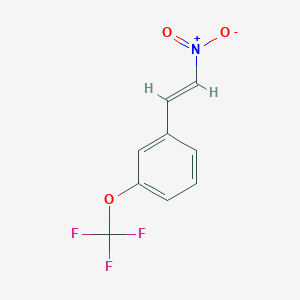
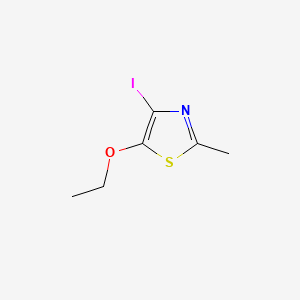
![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylicacid](/img/structure/B13595724.png)
